BenchChemオンラインストアへようこそ!

3-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Respiratory Disease

This compound is the defined 3-fluoro benzamide-substituted reference point within AstraZeneca's N-(fluoro-pyrazinyl)-phenylsulfonamide patent series for respiratory and inflammatory disorders. Its halogen substitution pattern directly influences chemokine receptor target binding and functional activity, making it essential for building accurate SAR tables. Generic interchange with 4-fluoro or 3,4-difluoro analogs will compromise experimental conclusions. Ideal as an analytical reference standard for LC-MS and NMR characterization of analogous compounds in the same patent family.

Molecular Formula C21H20FN5O3S
Molecular Weight 441.48
CAS No. 1021135-14-7
Cat. No. B2626745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
CAS1021135-14-7
Molecular FormulaC21H20FN5O3S
Molecular Weight441.48
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C21H20FN5O3S/c22-17-3-1-2-16(14-17)21(28)25-18-4-6-19(7-5-18)31(29,30)27-12-10-26(11-13-27)20-15-23-8-9-24-20/h1-9,14-15H,10-13H2,(H,25,28)
InChIKeyFILMZDLMDQLQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-Fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide (CAS 1021135-14-7) for Research Sourcing


3-Fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide (CAS 1021135-14-7, molecular formula C21H20FN5O3S) is a synthetic small molecule belonging to the class of N-(pyrazinyl)-phenylsulfonamide-benzamide hybrid structures. Its core scaffold comprises a benzamide ring substituted with a 3-fluoro group, linked via a sulfonyl bridge to a piperazine ring, which is further substituted with a pyrazin-2-yl group [1]. This compound was originally disclosed in a patent application filed by AstraZeneca AB claiming N-(fluoro-pyrazinyl)-phenylsulfonamides as therapeutic agents, primarily targeting respiratory and inflammatory disorders [1].

Why 3-Fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide Cannot Be Simply Substituted by In-Class Analogs


Within the N-(pyrazinyl)-phenylsulfonamide-benzamide class, subtle modifications to the benzamide ring substitution pattern profoundly influence target binding, functional activity, and selectivity. Patent disclosures from the original AstraZeneca series explicitly teach that the position and identity of the halogen substituent on the benzamide ring (e.g., 3-fluoro vs. 4-fluoro or 3,4-difluoro) directly affect the compound's ability to modulate therapeutic targets involved in respiratory disease pathways [1]. Therefore, generic interchange with a 4-fluoro, 3,4-difluoro, or 3,5-dimethyl analog without verification of comparative biological data risks confounding experimental results and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Evidence for Selecting 3-Fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide Over Analogs


Structural Differentiation: 3-Fluoro vs. 4-Fluoro and 3,4-Difluoro Benzamide Substitution

The patent literature explicitly differentiates the 3-fluoro substitution pattern on the benzamide ring as part of a defined SAR series for N-(pyrazinyl)-phenylsulfonamides. The original patent's Markush structure encompasses compounds where the phenyl ring (R1-R5 positions) can bear various substituents, with specific exemplification highlighting that the position of fluorine directly influences the compound's pharmacological profile for treating respiratory conditions such as asthma and COPD [1]. While exact IC50 values for the 3-fluoro compound are not disclosed in the public patent abstract, the patent's claims and description establish the 3-fluoro substitution as a distinct, non-interchangeable entity within the series.

Medicinal Chemistry Structure-Activity Relationship (SAR) Respiratory Disease

Therapeutic Target Differentiation: Respiratory Indication Focus vs. Other Chemotypes

The patent family for this compound (TW200730512A and its equivalents US20080293742A1, WO2007069993) specifically claims utility in treating respiratory disorders such as asthma and COPD, with classification in A61P11/00 (drugs for respiratory disorders) and A61P11/06 (antiasthmatics) [1]. This distinguishes it from structurally distinct piperazine-sulfonamide hybrids disclosed in other patents, such as the VR1 inhibitors claimed in AU2005260821 (which target pain and inflammation) or the leptin receptor modulators in US20090181967A1 (which target metabolic disorders) [2] [3].

Respiratory Pharmacology COPD Asthma

Application Scenarios for 3-Fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide in Research Procurement


Respiratory Disease Hit-to-Lead and SAR Expansion Studies

This compound serves as a defined reference point within the N-(pyrazinyl)-phenylsulfonamide chemotype for SAR studies targeting asthma and COPD. Researchers procuring this compound can build SAR tables around the 3-fluoro benzamide substitution, using the patent's structural claims as a framework for further derivatization [1].

Chemoinformatics Model Validation for Sulfonamide-Piperazine Libraries

The compound's well-defined structure and patent provenance make it suitable for validating computational models (3D-QSAR, pharmacophore mapping, docking) that predict the activity of sulfonamide-piperazine hybrids, particularly those incorporating pyrazinyl groups [1].

Analytical Reference Standard for Synthesis and Quality Control

Given the known molecular formula (C21H20FN5O3S, MW 441.48) and CAS registry number, this compound can be used as an analytical reference standard for LC-MS, NMR, and purity analysis when synthesizing or characterizing analogous compounds in the same patent family [1].

Quote Request

Request a Quote for 3-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.